Sodium dicamba

Overview

Description

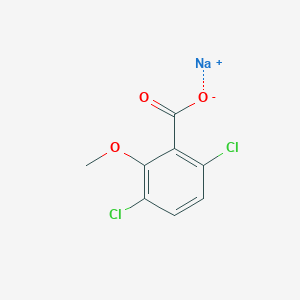

Sodium dicamba, chemically known as sodium 3,6-dichloro-2-methoxybenzoate, is a selective systemic herbicide. It is a sodium salt derivative of dicamba (3,6-dichloro-2-methoxybenzoic acid), which is widely used for controlling broadleaf weeds in agricultural settings. This compound is particularly effective in post-emergent weed control in crops such as soybeans and cotton.

Mechanism of Action

Target of Action

Sodium dicamba, also known as dicamba-sodium, is a selective pre- and post-emergent herbicide . Its primary targets are broadleaf weeds and woody plants . It acts on these plants by disrupting their normal growth patterns .

Mode of Action

Dicamba functions as an auxin agonist . Auxins are plant hormones that regulate many plant processes, such as protein synthesis and cell growth . Dicamba mimics these naturally-occurring plant hormones, leading to abnormal and uncontrollable growth in the target plants . This disruption of normal plant functions eventually results in the death of the plant .

Biochemical Pathways

The biochemical pathways affected by dicamba involve the manipulation of plant phytohormone responses . Specifically, dicamba increases the production of ethylene and abscisic acid . These hormones play crucial roles in plant growth inhibition, senescence, and tissue decay .

Pharmacokinetics

It is also volatile, meaning it can easily evaporate and become airborne . These properties can impact the bioavailability of the compound in the environment.

Result of Action

The result of dicamba’s action is the death of the target plants . By mimicking auxins and disrupting normal plant growth, dicamba induces abnormal growth in the plant tissues . This abnormal growth disrupts normal plant functions and eventually leads to the plant’s death .

Action Environment

The action of dicamba can be influenced by various environmental factors. For instance, its volatility can lead to off-target drift, where dicamba inadvertently migrates to non-targeted neighboring areas, potentially damaging those plants . . Therefore, the environment plays a significant role in the action, efficacy, and stability of dicamba.

Biochemical Analysis

Biochemical Properties

Sodium dicamba, as an auxin herbicide, manipulates plant phytohormone responses, specifically increasing ethylene and abscisic acid production . This leads to plant growth inhibition, senescence, and tissue decay

Cellular Effects

This compound stimulates cell elongation and differentiation, causing disordered growth in plants . This irregular plant growth can disrupt cell transport systems and potentially lead to plant death

Molecular Mechanism

The molecular mechanism of this compound involves its function as a synthetic auxin. It increases the plant growth rate, leading to senescence and cell death

Metabolic Pathways

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium dicamba involves the neutralization of dicamba with sodium hydroxide. The reaction can be represented as follows:

C8H6Cl2O3+NaOH→C8H5Cl2O3Na+H2O

In this reaction, dicamba (3,6-dichloro-2-methoxybenzoic acid) reacts with sodium hydroxide to form this compound and water. The reaction is typically carried out in an aqueous medium at room temperature.

Industrial Production Methods: Industrial production of this compound follows a similar neutralization process but on a larger scale. The process involves dissolving dicamba in water, followed by the addition of sodium hydroxide under controlled conditions to ensure complete neutralization. The resulting this compound solution is then concentrated and crystallized to obtain the solid product.

Chemical Reactions Analysis

Types of Reactions: Sodium dicamba undergoes various chemical reactions, including:

Hydrolysis: In aqueous solutions, this compound can hydrolyze to form dicamba and sodium hydroxide.

Oxidation: this compound can be oxidized to form 3,6-dichlorosalicylic acid.

Substitution: The methoxy group in this compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Water is the primary reagent, and the reaction occurs under ambient conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products:

Hydrolysis: Dicamba and sodium hydroxide.

Oxidation: 3,6-dichlorosalicylic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium dicamba has several scientific research applications, including:

Agricultural Research: It is extensively used in studies related to weed control and herbicide resistance in crops.

Environmental Studies: Research on the environmental impact of herbicides, including their degradation and persistence in soil and water.

Biological Studies: Investigations into the effects of this compound on plant physiology and growth.

Chemical Analysis: Used as a reference compound in analytical methods for detecting and quantifying herbicides in environmental samples.

Comparison with Similar Compounds

- 2,4-Dichlorophenoxyacetic acid (2,4-D)

- Mecoprop

- Triclopyr

- Fluorine analogs of dicamba and tricamba

Biological Activity

Sodium dicamba is a widely used herbicide known for its effectiveness in controlling broadleaf weeds. Its biological activity encompasses a range of effects on various organisms, including plants, microorganisms, and animals. This article delves into the biological activity of this compound, highlighting its mechanisms of action, toxicity, and environmental impact based on diverse research findings.

This compound functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It disrupts normal plant growth processes by inducing uncontrolled growth patterns, leading to plant death. The herbicide is absorbed through foliage and roots, translocating throughout the plant system. This mechanism is particularly effective against dicotyledonous plants, making it a popular choice in agricultural settings.

Effects on Microorganisms

Recent studies have shown that this compound can influence microbial communities in soil and water. For instance, a study demonstrated that sublethal concentrations of dicamba altered the response of Escherichia coli and Salmonella enterica to antibiotics, indicating that dicamba exposure can induce changes in microbial resistance patterns. The minimum inhibitory concentrations (MICs) of various antibiotics were affected, with some increasing up to six-fold due to dicamba presence . This suggests that this compound not only affects plant life but also has significant implications for microbial ecology.

Toxicity and Case Studies

This compound's toxicity has been documented in both animal models and human cases. A retrospective study involving 14 patients who ingested dicamba reported symptoms such as altered mental states and metabolic acidosis. Laboratory findings included elevated lactate levels and QTc prolongation, although these abnormalities normalized within two days with supportive treatment . Such case studies highlight the potential health risks associated with accidental or intentional ingestion of this herbicide.

Table 1: Summary of Clinical Findings from Dicamba Ingestion

| Symptom | Frequency | Laboratory Findings |

|---|---|---|

| Altered Mental State | Common | Elevated Lactate |

| Metabolic Acidosis | Common | pH < 7.35 |

| QTc Prolongation | Common | Elevated Creatine Kinase |

| Corrosive Esophagitis | Rare | - |

Environmental Impact

The volatility of this compound poses significant risks for non-target plants and ecosystems. Studies indicate that dicamba can volatilize rapidly after application, particularly under high temperatures and low soil pH conditions. For example, one laboratory study found that dicamba volatilization ranged from 0.023% to 0.302% within the first 48 hours post-application . These findings underscore the challenges associated with using this compound in agricultural practices, especially in proximity to sensitive crops.

Biodegradation and Microbial Resistance

Research has identified specific soil microorganisms capable of degrading this compound. For instance, Sphingomonas sp. strain Ndbn-20 utilizes dicamba as its sole carbon source through a methyltransferase enzyme that converts it into less harmful metabolites . This biodegradation pathway is crucial for understanding how to mitigate the environmental persistence of this compound.

Properties

IUPAC Name |

sodium;3,6-dichloro-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3.Na/c1-13-7-5(10)3-2-4(9)6(7)8(11)12;/h2-3H,1H3,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZCHRAMVPCKDU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)[O-])Cl)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2O3.Na, C8H5Cl2NaO3 | |

| Record name | SODIUM DICAMBA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18221 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027450 | |

| Record name | Sodium dicamba | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium dicamba appears as solid crystals., Solid; [CAMEO] | |

| Record name | SODIUM DICAMBA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18221 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium dicamba | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7052 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

38 G SOLUBLE IN 100 ML WATER, The solubility of the sodium salt of dicamba in water is about 40%. | |

| Record name | SODIUM 2-METHOXY-3,6-DICHLOROBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5861 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

1982-69-0 | |

| Record name | SODIUM DICAMBA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18221 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicamba-sodium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001982690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,6-dichloro-2-methoxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium dicamba | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 3,6-dichloro-o-anisate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICAMBA-SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U752K13RR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM 2-METHOXY-3,6-DICHLOROBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5861 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the impact of spray carrier salts on the effectiveness of sodium dicamba?

A1: Research suggests that the presence of certain salts in the spray carrier solution can significantly influence the efficacy of this compound. For instance, calcium chloride has been shown to antagonize the toxicity of this compound on kochia, a common weed. [] This antagonistic effect can be mitigated by adding ammonium sulfate or ammonium nitrate to the spray carrier, potentially by influencing droplet drying on the leaf surface. [, ]

Q2: How does the efficacy of this compound compare to its dimethylamine salt form (dimethylamine dicamba)?

A2: Studies indicate that the dimethylamine salt of dicamba generally exhibits greater herbicidal activity compared to this compound. [] This difference in efficacy might be attributed to variations in uptake, translocation, or the inherent activity of the different salt forms within the plant.

Q3: Are there any strategies to improve the control of difficult-to-manage weeds like dallisgrass using herbicides like dicamba?

A3: While dicamba isn't specifically highlighted for dallisgrass control in the provided research, the studies emphasize the importance of application timing for optimizing herbicide efficacy. For example, fall applications of herbicides targeting carbohydrate reserves in perennial weeds like dallisgrass can be more effective. [] This suggests that understanding the target weed's life cycle and aligning herbicide applications with periods of vulnerability are crucial for successful weed management.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.